Coniferin

Vue d'ensemble

Description

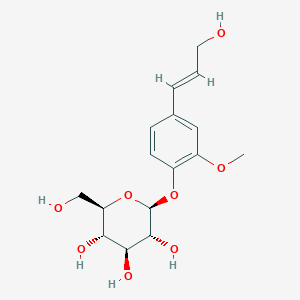

Coniferin is a monosaccharide derivative that is coniferol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a cinnamyl alcohol beta-D-glucoside, an aromatic ether and a monosaccharide derivative. It is functionally related to a coniferol.

This compound is a natural product found in Eleutherococcus koreanus, Salacia chinensis, and other organisms with data available.

Mécanisme D'action

Target of Action

Coniferin is a glucoside of coniferyl alcohol . It serves as an intermediate in cell wall lignification, a process that strengthens the cell wall of plants . The primary target of this compound is the cell wall of plants, particularly in vascular plants .

Mode of Action

This compound interacts with its targets through a process known as lignification. This process involves the transportation of lignin monomers, such as this compound, from the cytosol to the cell wall . Once in the cell wall, these monomers undergo dehydrogenative polymerization . This compound is specifically recognized and hydrolyzed by β-glucosidases, enzymes that cleave glycosidic bonds to release nonreducing terminal glucosyl residues .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the lignin biosynthesis pathway. This pathway proceeds in three steps: biosynthesis of lignin precursors in the cell, transport of the precursors to the cell wall, and dehydrogenative polymerization of the precursors in the cell wall . This compound plays a crucial role in this pathway as it serves as a precursor for lignification .

Pharmacokinetics

It’s known that this compound is transported across the membrane into the cell wall, a process that is critical for lignin formation . This transport is ATP-dependent and can be inhibited by certain compounds .

Result of Action

The action of this compound results in the formation of lignin, a complex organic polymer that provides structural support to plant cell walls . This process, known as lignification, is essential for the survival of vascular plants under various environmental stresses .

Action Environment

Environmental factors can influence the action of this compound. For instance, climate change and associated increases in adverse growing conditions can predispose conifers to pathogens and pests . The longer generation time of conifers, relative to their native or non-native biotic stressors, may have devastating consequences .

Analyse Biochimique

Biochemical Properties

Coniferin plays a crucial role in biochemical reactions, particularly in the formation of lignin. It interacts with enzymes such as this compound β-glucosidase (CBG), which catalyzes the hydrolysis of monolignol glucosides, releasing cinnamyl alcohols for oxidative polymerization to lignin .

Cellular Effects

In the context of cellular processes, this compound influences the function of cells undergoing lignification. It is involved in the transport of lignin precursors to the cell walls, a critical step in the formation of lignified cell walls .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with CBG. This enzyme cleaves this compound into coniferyl alcohol and glucose, which are then used in the biosynthesis of lignin .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been observed in studies involving differentiating xylem of poplar, where it plays a major role in vigorous lignification

Metabolic Pathways

This compound is involved in the metabolic pathway of lignin biosynthesis. It interacts with enzymes like CBG and is converted into coniferyl alcohol, a precursor for lignin .

Subcellular Localization

The subcellular localization of this compound is likely associated with the cell wall, given its role in lignin biosynthesis

Activité Biologique

Coniferin is a phenolic glycoside predominantly found in coniferous trees, particularly in the xylem tissue. It plays a crucial role in the biosynthesis of lignin, a key structural component of plant cell walls, and has been studied for its various biological activities, including antioxidant, antimicrobial, antifungal, anti-inflammatory, and immunoregulatory properties. This article presents a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Chemical Structure and Properties

This compound is chemically classified as a glucoside of coniferyl alcohol. Its molecular formula is C₁₈H₂₄O₉, and it has a molecular weight of approximately 372.38 g/mol. The structure consists of a coniferyl alcohol moiety linked to a glucose unit, which influences its solubility and biological activity.

2.1 Lignification Process

This compound serves as a precursor in the lignification process. It is transported from the cytosol to the cell wall where it undergoes polymerization to form lignin. Research indicates that this transport is ATP-dependent and involves specific membrane transport mechanisms in differentiating xylem tissues of both angiosperms and gymnosperms .

2.2 Transport Mechanism

The transport mechanism of this compound has been characterized using membrane vesicles from hybrid poplar and Japanese cypress. Studies show that inhibitors such as bafilomycin A1 significantly reduce this compound uptake, indicating the involvement of proton gradients in its transport .

3.1 Antioxidant Activity

This compound exhibits notable antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems, which can be beneficial in preventing cellular damage associated with various diseases.

3.2 Antimicrobial and Antifungal Properties

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. For instance, studies indicate its effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans, suggesting potential applications in pharmaceutical formulations .

3.3 Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines, which could be advantageous in treating inflammatory diseases .

4.1 Study on Lignification

A study conducted on hybrid poplar revealed that this compound transport is critical for lignification during wood formation. The research indicated that inhibiting this compound transport led to reduced lignin content and compromised structural integrity .

4.2 Application in Tissue Engineering

Recent investigations into flax composites containing this compound suggest that these materials can stimulate bone regeneration due to their biological activity . The presence of this compound enhances the mechanical properties and biocompatibility of these composites.

5. Data Tables

6. Conclusion

This compound plays a vital role not only in plant physiology through its involvement in lignification but also exhibits significant biological activities that could have therapeutic implications. Its antioxidant, antimicrobial, antifungal, and anti-inflammatory properties highlight its potential use in various applications ranging from pharmaceuticals to tissue engineering.

Further research is warranted to explore the full spectrum of its biological activities and mechanisms of action, as well as its potential applications in medicine and industry.

Applications De Recherche Scientifique

Role in Lignin Biosynthesis

Coniferin serves as a precursor in the lignification process, which is essential for the structural integrity and water transport capabilities of plants. Studies have shown that this compound accumulation is linked to the differentiation of xylem cells in conifers. For instance, research utilizing matrix-assisted laser desorption/ionization mass spectrometric imaging (MALDI-MSI) demonstrated the distribution of this compound in differentiating xylem, highlighting its importance in wood formation and quality .

Table 1: this compound's Role in Lignification

| Aspect | Details |

|---|---|

| Function | Precursor for lignin biosynthesis |

| Location of Accumulation | Developing xylem of conifers |

| Detection Method | MALDI-MSI with osmium tetroxide vapor treatment |

| Significance | Enhances structural integrity and water transport in plants |

Medicinal Applications

This compound has been investigated for its potential medicinal properties. As a secondary metabolite, it may exhibit various biological activities that could be harnessed for therapeutic purposes. For example, it has been suggested that compounds related to this compound may possess antimicrobial properties, contributing to traditional medicine practices .

Case Study: Antimicrobial Properties

A review highlighted the use of various plant metabolites, including this compound, in traditional medicine for their antimicrobial effects. The study indicated that these compounds could inhibit the growth of pathogens, suggesting potential applications in developing natural antibiotics .

Agricultural Applications

In agriculture, this compound's role extends to enhancing plant resilience against biotic and abiotic stresses. Its accumulation can be indicative of a plant's response to environmental challenges.

Table 2: Agricultural Benefits of this compound

| Benefit | Description |

|---|---|

| Stress Indicator | Accumulation reflects plant response to stress |

| Potential Biopesticide | May inhibit pathogen growth when applied externally |

| Soil Health Improvement | Contributes to soil microbial diversity through litter decomposition |

Biotechnological Applications

This compound is also being explored for its biotechnological applications. Genetic engineering approaches aim to enhance this compound production in crops to improve their resistance to diseases or enhance wood quality.

Case Study: Genetic Engineering in Flax

Research on flax (Linum usitatissimum) has indicated that manipulating pathways involving this compound could lead to improved traits such as higher oil content or enhanced disease resistance . This approach underscores the potential for using this compound as a target for genetic modifications aimed at improving crop performance.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Coniferin undergoes hydrolysis to release coniferyl alcohol, a lignin precursor.

Enzymatic Hydrolysis:

- β-Glucosidase Specificity :

| Substrate | Hydrolysis (%) (24 h) | Enzyme Activity (U/mg) |

|---|---|---|

| d-Coniferin | 100 | 121 |

| l-Coniferin | 5.4 | 121 |

Acidic Hydrolysis:

This compound’s β-glycosidic bond cleaves under acidic conditions (e.g., 1 M HCl), forming coniferyl alcohol and glucose3.

Membrane Transport Mechanisms

This compound’s transport in plants is ATP-dependent and stereospecific:

| Condition | d-Coniferin Uptake (nmol/mg protein) | l-Coniferin Uptake (nmol/mg protein) |

|---|---|---|

| +ATP | 12.0 | 2.5 |

| −ATP | 0.5 | 0.0 |

Inhibitors :

- Bafilomycin A1 (V-ATPase inhibitor) reduces uptake by 85%6.

- NH₄Cl/Gramicidin D (ionophores) abolish transport6.

Key Insight : The d-glucose moiety is essential for transporter recognition12.

Biosynthetic Role in Lignification

This compound is biosynthesized from coniferyl alcohol and UDP-glucose via glucosyltransferases3. Its spatial distribution in xylem correlates with lignification stages:

- Cryo-TOF-SIMS Data : this compound peaks during cell wall thickening and diminishes post-lignification78.

Quantitative Analysis :

- Solid-State ¹³C NMR : Detects spirodienone structures (56.11 ppm for ELAc)5.

- HSQC NMR : Confirms PG-type linkages in synthetic lignins4.

Chemical Modifications

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMUHDGSQZDOW-FAOXUISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

531-29-3, 124151-33-3 | |

| Record name | Coniferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 531-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.